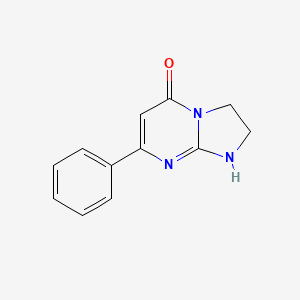
5-(aminomethyl)-1-(2-methoxyethyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)-1-(2-methoxyethyl)-2(1H)-pyridinone is a heterocyclic compound with a pyridinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-1-(2-methoxyethyl)-2(1H)-pyridinone typically involves the reaction of 2-methoxyethylamine with a suitable pyridinone precursor. One common method is the nucleophilic substitution reaction where the amine group is introduced into the pyridinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-1-(2-methoxyethyl)-2(1H)-pyridinone can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(aminomethyl)-1-(2-methoxyethyl)-2(1H)-pyridinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-1-(2-methoxyethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-(aminomethyl)-2(1H)-pyridinone
- 1-(2-methoxyethyl)-2(1H)-pyridinone
- 5-(aminomethyl)-1-ethyl-2(1H)-pyridinone
Uniqueness
5-(aminomethyl)-1-(2-methoxyethyl)-2(1H)-pyridinone is unique due to the presence of both the aminomethyl and methoxyethyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(aminomethyl)-1-(2-methoxyethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-13-5-4-11-7-8(6-10)2-3-9(11)12/h2-3,7H,4-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVODYCFVFGFQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=CC1=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,2-trifluoro-N-[1-(3-hydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-5-yl]acetamide](/img/structure/B7911399.png)
![5-(3-Hydroxyphenyl)-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),10,12,14-pentaene-3,8-dione](/img/structure/B7911401.png)
![4-{6-Nitroimidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B7911402.png)
![2-(2-{8-hydroxyimidazo[1,2-a]pyridin-2-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B7911409.png)

![N-[2,4-bis(methylthio)-6-methyl-pyridin-3-yl]-2-chloroacetamide](/img/structure/B7911421.png)
![[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]azinic acid](/img/structure/B7911441.png)

![4-{[2-(Carboxymethoxy)acetyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B7911455.png)
![1-(2-methoxyethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone](/img/structure/B7911472.png)
![1-methyl-5-[(methylamino)methyl]-2(1H)-pyridinone](/img/structure/B7911478.png)
![1-(cyclopropylmethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone](/img/structure/B7911489.png)
![3[(1z)Ethanehydrazonoyl]4,6dimethylpyridin2(1h)one](/img/structure/B7911494.png)

